N-(4-Bromophenyl)methanesulfonamide CAS number 4284-50-8 properties
N-(4-Bromophenyl)methanesulfonamide CAS number 4284-50-8 properties
An In-depth Technical Guide to N-(4-Bromophenyl)methanesulfonamide (CAS: 4284-50-8)
Introduction: Unveiling a Versatile Synthetic Intermediate
N-(4-Bromophenyl)methanesulfonamide, CAS number 4284-50-8, is an organosulfur compound that has emerged as a molecule of significant interest in the landscape of synthetic and medicinal chemistry. While structurally unassuming, it embodies a strategic combination of functional groups: a reactive aryl bromide, a versatile methanesulfonamide moiety, and an aromatic core. This unique constitution makes it an invaluable building block for the synthesis of more complex molecular architectures.[1]
Its primary significance lies in its utility as a key intermediate in the development of pharmacologically active agents. Notably, the 4-bromophenyl sulfonamide scaffold has been instrumental in the discovery of potent dual endothelin receptor antagonists, a class of drugs with applications in treating conditions like pulmonary arterial hypertension.[1][2][3] The bromine atom provides a crucial handle for late-stage functionalization via cross-coupling reactions, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.[1][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in leveraging its full potential.
| Identifier | Value |
| CAS Number | 4284-50-8[1][5][6] |
| Molecular Formula | C₇H₈BrNO₂S[1][5][6] |
| Molecular Weight | 250.11 g/mol [1][7][8] |
| IUPAC Name | N-(4-Bromophenyl)methanesulfonamide[1][6] |
| Synonyms | 4-(Methylsulfonylamido)bromobenzene, N-(4-bromo-phenyl)-methanesulphonamide, 4′-Bromomethanesulfonanilide[1][5][7] |
| InChI Key | KKOIRAFXKFYZHQ-UHFFFAOYSA-N[5][7][9] |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)Br[1][5] |
digraph "N_4_Bromophenyl_methanesulfonamide_Structure" { graph [layout=neato, overlap=false, splines=true, size="6,4", ratio=fill, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N", fontcolor="#4285F4"]; S [label="S", fontcolor="#FBBC05"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Br [label="Br", fontcolor="#34A853"]; C_Me [label="C"]; H_N [label="H", fontcolor="#4285F4"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; N [pos="2.4,0!"]; S [pos="3.6,0.7!"]; O1 [pos="3.6,2.1!"]; O2 [pos="4.8,0!"]; C_Me [pos="3.6,-0.7!"]; Br [pos="0,-4.2!"]; H_N [pos="2.4,0.9!"]; H_Me1 [pos="2.8,-1.2!"]; H_Me2 [pos="4.4,-1.2!"]; H_Me3 [pos="3.6,-1.6!"];
// Benzene ring with alternating bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];
// Substituents C1 -- N; C4 -- Br; N -- S; N -- H_N; S -- O1 [style=double]; S -- O2 [style=double]; S -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3;
// Add implicit hydrogens on the ring for clarity node [shape=none, label="H"]; H2[pos="-2.1,-0.3!"]; C2 -- H2; H3[pos="-2.1,-2.5!"]; C3 -- H3; H5[pos="2.1,-2.5!"]; C5 -- H5; H6[pos="2.1,-0.3!"]; C6 -- H6; }
Caption: Chemical structure of N-(4-Bromophenyl)methanesulfonamide.
PART 2: Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and development. These characteristics govern its behavior in different media, its reactivity, and the analytical methods required for its identification and quantification.
Physicochemical Properties
N-(4-Bromophenyl)methanesulfonamide is an off-white to light brown crystalline solid at ambient temperature.[1][10] Its high melting and boiling points are indicative of strong intermolecular forces, primarily hydrogen bonding mediated by the sulfonamide N-H group and dipole-dipole interactions from the polar S=O bonds.[1] The compound's moderate lipophilicity, suggested by its LogP value, indicates a balance between hydrophobic (bromophenyl ring) and hydrophilic (sulfonamide group) characteristics, which is a critical parameter for predicting its behavior in biological systems and chromatographic separations.[1]
Table 1: Physicochemical Properties of N-(4-Bromophenyl)methanesulfonamide
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid, Crystalline Powder | [1][11] |
| Melting Point | 137-141 °C | [1][6][7][11] |
| Boiling Point | 333.0 °C (at 760 mmHg, Predicted) | [1][6] |
| Density | 1.711 g/cm³ (Predicted) | [1][6] |
| LogP | 1.96 - 2.97 | [1][8] |
| Polar Surface Area (PSA) | 42.1 - 54.6 Ų | [1][8] |
| Index of Refraction | 1.623 (Predicted) |[1] |
Note: Predicted values for boiling point, density, and index of refraction are computationally derived. Discrepancies in reported LogP and PSA values may arise from different calculation algorithms and highlight the importance of experimental validation for critical applications.
Solubility Profile
The solubility is dictated by the interplay between the nonpolar bromophenyl ring and the polar sulfonamide functional group. The sulfonamide moiety can engage in hydrogen bonding, conferring solubility in polar solvents.[5] Conversely, the large, hydrophobic aryl bromide group limits its aqueous solubility.[10]
Table 2: Qualitative Solubility
| Solvent Class | Example(s) | Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Low in water, Soluble in alcohols | The hydrophobic aryl group limits water solubility. Alcohols are better able to solvate both polar and nonpolar regions.[5][10] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Strong dipole moments can effectively solvate the polar sulfonamide group. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule's overall polarity is too high for significant solvation in nonpolar media.[10] |
| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Offers a balance of polarity suitable for dissolving the compound. |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for the compound's identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:
-
Aromatic Protons: Two doublets in the ~7.2-7.6 ppm region, characteristic of a para-substituted benzene ring (an AA'BB' system).
-
N-H Proton: A broad singlet, typically downfield (>9.0 ppm), which is exchangeable with D₂O.
-
Methyl Protons: A sharp singlet around 3.0 ppm corresponding to the three protons of the CH₃ group.[12]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five signals:
-
Aromatic Carbons: Four signals for the benzene ring carbons, with the carbon attached to bromine (C-Br) appearing at ~118-122 ppm and the carbon attached to nitrogen (C-N) at ~137-140 ppm.
-
Methyl Carbon: One signal for the methyl carbon (CH₃) at ~38-40 ppm.[12]
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups.
-
N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.
-
S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch at ~1320-1350 cm⁻¹ and a symmetric stretch at ~1140-1160 cm⁻¹.[13]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1475-1600 cm⁻¹ region.
-
Spectral data for N-(4-Bromophenyl)methanesulfonamide can be accessed in public databases such as SpectraBase.[9]
PART 3: Synthesis and Reactivity
The synthetic accessibility of N-(4-Bromophenyl)methanesulfonamide is a key factor in its widespread use as a building block. Its reactivity is dominated by the chemistry of the aryl bromide and the sulfonamide N-H proton.
Synthetic Protocol: Sulfonamide Formation
The most direct and common method for synthesizing this compound is the reaction between 4-bromoaniline and methanesulfonyl chloride.[5] This is a classic nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: General workflow for the synthesis of N-(4-Bromophenyl)methanesulfonamide.
Experimental Protocol: Synthesis from 4-Bromoaniline
Causality: This protocol utilizes pyridine as both the base and a solvent component, though an inert co-solvent like DCM is preferred for better reaction control and ease of workup. Cooling the initial reaction to 0 °C is crucial to manage the exothermic nature of the reaction between the highly reactive sulfonyl chloride and the amine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromoaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, ~5-10 mL per mmol of aniline).
-
Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition. Rationale: This prevents potential side reactions and decomposition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Self-Validation: The HCl wash will form a water-soluble pyridinium salt, effectively removing the base from the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(4-Bromophenyl)methanesulfonamide as a crystalline solid.
Chemical Reactivity and Synthetic Utility
The true value of N-(4-Bromophenyl)methanesulfonamide is realized in its subsequent transformations.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, alkyl, or amino substituents at the para-position, which is a cornerstone of modern drug discovery for generating molecular diversity.[1][4]
-
N-H Acidity: The proton on the sulfonamide nitrogen is acidic (pKa ~10) and can be removed by a suitable base. The resulting anion can be alkylated or acylated, although this is less common than reactions at the aryl bromide site.
PART 4: Applications in Drug Discovery and Research
The structural motifs within N-(4-Bromophenyl)methanesulfonamide are frequently encountered in molecules designed to interact with biological targets.
Core Scaffold for Endothelin Receptor Antagonists
The endothelin (ET) system, comprising ET peptides and their receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. Antagonists of these receptors are therapeutic agents for pulmonary arterial hypertension (PAH). The N-(aryl)sulfonamide moiety is a key pharmacophore in several potent ET receptor antagonists.[1]
Research leading to the discovery of the dual antagonist Macitentan involved the exploration of bromophenyl sulfonamide derivatives.[2][3] In these structures, the N-(4-Bromophenyl)methanesulfonamide fragment serves as a foundational piece. The bromophenyl group often orients into a hydrophobic pocket of the receptor, while the sulfonamide provides critical hydrogen bonding interactions. SAR studies have shown that modifications at the 4-position of the phenyl ring (enabled by the bromine handle) significantly impact binding affinity and receptor selectivity (ETA vs. ETB).[1] For instance, certain 4-bromophenyl-containing compounds have demonstrated IC₅₀ values in the low nanomolar range for the ETA receptor.[1]
Caption: Role of NBPMS as a building block in a drug discovery workflow.
Potential in Other Therapeutic Fields
The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry, found in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. While specific antibacterial or antitumor activity for N-(4-Bromophenyl)methanesulfonamide itself is not well-documented, its derivatives are of active interest. For example, related N-(4-bromophenyl)carboxamides have been used to generate compounds with potent activity against clinically isolated drug-resistant bacteria.[4][5]
PART 5: Safety and Handling
As a laboratory chemical, N-(4-Bromophenyl)methanesulfonamide must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed.[6][14]
Table 3: GHS Hazard and Precautionary Information
| Classification | Code | Statement |
|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed.[6] |
| H315 | Causes skin irritation.[6] | |
| H319 | Causes serious eye irritation.[6] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary Statements | P261 | Avoid breathing dust.[6] |
| P280 | Wear protective gloves/eye protection. |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- N-(4-Bromophenyl)methanesulfonamide - 4284-50-8 - Vulcanchem. (URL: )
- CAS 4284-50-8: N-(4-Bromophenyl)methanesulfonamide - CymitQuimica. (URL: )
- N-(4-BROMOPHENYL)METHANESULFONAMIDE, 97% | 4284-50-8 - ChemicalBook. (URL: )
- N-(4-Bromophenyl)methanesulfonamide 97 4284-50-8 - Sigma-Aldrich. (URL: )
- 4284-50-8 N-(4-Bromophenyl)methanesulfonamide AKSci X5288. (URL: )
- 4284-50-8|N-(4-Bromophenyl)methanesulfonamide|BLD Pharm. (URL: )
- N-(4-Bromophenyl)methanesulfonamide - SpectraBase. (URL: )
- SAFETY D
- Infrared and NMR (1 H& 13C)
- Compound N-(4-bromophenyl)methanesulfonamide - Chemdiv. (URL: )
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)
- Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis - Benchchem. (URL: )
- 4'-Bromoacetanilide - Solubility of Things. (URL: )
- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: )
- N-(4-acetylphenyl)methanesulfonamide | C9H11NO3S | CID 684083 - PubChem. (URL: )
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
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